molecular formula C8H10N2O B13989022 2-(1-methyl-1H-pyrazol-3-yl)but-3-yn-2-ol

2-(1-methyl-1H-pyrazol-3-yl)but-3-yn-2-ol

Cat. No.: B13989022
M. Wt: 150.18 g/mol
InChI Key: GQVPZJQNCRLTOE-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)but-3-yn-2-ol is an organic compound that features a pyrazole ring substituted with a methyl group and a butynol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)but-3-yn-2-ol typically involves the reaction of 1-methyl-1H-pyrazole with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the triple bond results in an alkene or alkane .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)but-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole
  • 3-methyl-1H-pyrazole
  • 1-phenyl-1H-pyrazole

Uniqueness

2-(1-methyl-1H-pyrazol-3-yl)but-3-yn-2-ol is unique due to its combination of a pyrazole ring with a butynol side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)but-3-yn-2-ol

InChI

InChI=1S/C8H10N2O/c1-4-8(2,11)7-5-6-10(3)9-7/h1,5-6,11H,2-3H3

InChI Key

GQVPZJQNCRLTOE-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1=NN(C=C1)C)O

Origin of Product

United States

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